molecular formula C13H18N2O2 B8170230 3-Amino-2-cyclopropylmethoxy-N,N-dimethyl-benzamide

3-Amino-2-cyclopropylmethoxy-N,N-dimethyl-benzamide

Cat. No.: B8170230
M. Wt: 234.29 g/mol
InChI Key: IODKSBCSKPWPNX-UHFFFAOYSA-N
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Description

3-Amino-2-cyclopropylmethoxy-N,N-dimethyl-benzamide: is a chemical compound with a complex structure that includes an amino group, a cyclopropylmethoxy group, and a dimethyl-benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-cyclopropylmethoxy-N,N-dimethyl-benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropylmethoxy Group: This step involves the reaction of cyclopropylmethanol with a suitable reagent to form the cyclopropylmethoxy group.

    Introduction of the Amino Group: The amino group is introduced through a reaction with an appropriate amine source.

    Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate compound with a benzoyl chloride derivative to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-cyclopropylmethoxy-N,N-dimethyl-benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Amino-2-cyclopropylmethoxy-N,N-dimethyl-benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-cyclopropylmethoxy-N,N-dimethyl-benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide

Comparison

Compared to similar compounds, 3-Amino-2-cyclopropylmethoxy-N,N-dimethyl-benzamide is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical properties

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and chemical properties make it a valuable subject for further study and application.

Properties

IUPAC Name

3-amino-2-(cyclopropylmethoxy)-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-15(2)13(16)10-4-3-5-11(14)12(10)17-8-9-6-7-9/h3-5,9H,6-8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODKSBCSKPWPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C(=CC=C1)N)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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